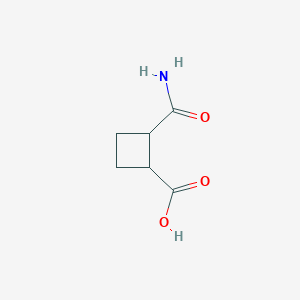

2-Carbamoylcyclobutane-1-carboxylic acid

Description

Structural Classification within Cyclobutane (B1203170) Derivatives and Carboxylic Acid Amides

From a structural standpoint, 2-Carbamoylcyclobutane-1-carboxylic acid belongs to two primary classes of organic compounds: cyclobutane derivatives and carboxylic acid amides.

Cyclobutane Derivatives: The cyclobutane ring is a central feature of this molecule. Cyclobutanes are cycloalkanes containing a four-membered ring of carbon atoms. This ring is notable for its significant ring strain, which influences its chemical reactivity and geometry. Unlike more flexible larger rings, the cyclobutane scaffold provides a rigid framework that can be used to control the spatial orientation of appended functional groups. nih.gov This conformational rigidity is a desirable trait in drug design, as it can lead to more selective binding to biological targets. nih.gov

Carboxylic Acid Amides: The presence of the carbamoyl (B1232498) group (-CONH2) classifies this molecule as a primary amide. nih.gov Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine. The amide functional group is a cornerstone of biochemistry, most famously forming the peptide bonds that link amino acids into proteins. Carboxylic acid amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Historical Context and Significance in Synthetic and Medicinal Chemistry

While specific historical details regarding the first synthesis of this compound are not extensively documented in readily available literature, the broader history of cyclobutane synthesis provides context. The synthesis of small ring compounds like cyclobutanes was a significant challenge for early organic chemists. However, over time, various synthetic methods have been developed, making these structures more accessible.

The significance of cyclobutane derivatives in medicinal chemistry has grown considerably. The rigid nature of the cyclobutane ring makes it an attractive scaffold for the development of conformationally constrained analogs of biologically active molecules. nih.gov By incorporating a cyclobutane ring, chemists can lock a molecule into a specific shape, which can enhance its activity and selectivity for a particular biological target.

This compound can be viewed as a constrained analog of an amino acid. Amino acids have a carboxylic acid and an amino group attached to the same carbon. In this molecule, the carboxylic acid and a related functional group (the amide) are attached to a rigid cyclobutane backbone. Such constrained amino acid analogs are valuable tools in peptidomimetics, the design of molecules that mimic the structure and function of peptides. These analogs can be incorporated into peptides to increase their stability against enzymatic degradation or to enforce a specific secondary structure, such as a turn or a helix.

A patent for the synthesis of "cycloalkylamidoacids" provides some insight into the synthesis of related compounds. google.com This suggests that there is industrial and research interest in this class of molecules, likely for their potential application in the development of new pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJJUSIEPJADBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Carbamoylcyclobutane 1 Carboxylic Acid and Its Chemical Analogues

Methodologies for the Cyclobutane (B1203170) Core Construction

The construction of the cyclobutane framework is the cornerstone of the synthesis of 2-Carbamoylcyclobutane-1-carboxylic acid. Various methods have been developed, with [2+2] cycloaddition reactions being the most prominent.

Exploitation of [2+2] Cycloaddition Reactions (e.g., Thermal and Photochemical Pathways)

The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, is a powerful tool for cyclobutane synthesis. nih.gov This approach can be initiated either thermally or photochemically, each with its own set of advantages and substrate scope.

Thermal [2+2] Cycloadditions: These reactions typically involve the use of highly reactive species such as ketenes or keteniminium salts. For instance, the reaction of a ketene (B1206846) with an alkene is a classic example of a thermal [2+2] cycloaddition that can be used to form a cyclobutanone (B123998), a versatile intermediate for further functionalization. harvard.edu A notable example involves the cycloaddition of dichloroketene, generated in situ, with an alkene, followed by reductive dehalogenation to yield the corresponding cyclobutanone. This cyclobutanone can then be elaborated to introduce the desired carboxylic acid and carbamoyl (B1232498) groups.

A specific example of a thermal [2+2] cycloaddition involves the reaction of 2-acylaminoacrylates as electron-poor acceptor alkenes. This process can lead to the formation of a substituted cyclobutane skeleton which can be further transformed into amino acid derivatives.

Photochemical [2+2] Cycloadditions: These reactions are initiated by the absorption of light, which excites one of the alkene partners to a higher energy state, facilitating the cycloaddition. Photochemical [2+2] cycloadditions are particularly useful for the synthesis of complex cyclobutane structures and have been widely employed in the synthesis of natural products. nih.gov The stereochemistry of the resulting cyclobutane can often be controlled by the choice of reactants and reaction conditions. For example, the photocycloaddition of a chiral uracil (B121893) equivalent with ethylene (B1197577) has been utilized to construct the cyclobutane ring in the synthesis of enantiomerically pure 2-aminocyclobutane-1-carboxylic acids. researchgate.net

| Reaction Type | Reactants | Key Features |

| Thermal [2+2] Cycloaddition | Alkene + Ketene | Forms cyclobutanone intermediate; useful for introducing a carbonyl group. |

| Photochemical [2+2] Cycloaddition | Alkene + Alkene | Versatile for complex structures; stereochemistry can be controlled. |

Ring-Forming Transformations beyond Cycloaddition

While [2+2] cycloadditions are prevalent, other ring-forming strategies offer alternative pathways to the cyclobutane core. These methods often involve ring expansion, ring contraction, or other cyclization reactions.

One such strategy involves the ring contraction of larger rings. For example, certain substituted pyridinones can undergo photochemical rearrangement to yield bicyclic lactams, which can then be opened to afford functionalized cyclobutanes. Another approach is the stereoselective ring contraction of pyrrolidines to form multisubstituted cyclobutanes. nih.gov

Ring expansion of cyclopropane (B1198618) derivatives also provides an entry to cyclobutane systems. For instance, the reaction of 1,1-dihalocyclopropanes with alkyllithium reagents can generate a cyclobutylidene intermediate, which can be trapped to form a cyclobutane ring.

Functional Group Introduction and Derivatization

Once the cyclobutane core is established, the introduction and manipulation of the carboxylic acid and carbamoyl functional groups are critical steps in the synthesis of this compound.

Carboxylic Acid Formation Pathways

The introduction of a carboxylic acid group onto the cyclobutane ring can be achieved through several synthetic routes, including the oxidation of precursor functional groups and cyanide-mediated chain elongation followed by hydrolysis.

A common strategy for installing a carboxylic acid is through the oxidation of a primary alcohol or an aldehyde. If the cyclobutane core is synthesized with a suitable precursor, such as a hydroxymethyl or formyl group, it can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. britannica.com For example, a cyclobutane-methanol derivative can be oxidized using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) to yield the cyclobutanecarboxylic acid.

Another oxidative approach involves the cleavage of a double bond. For instance, a cyclobutane with an exocyclic double bond can be subjected to ozonolysis followed by an oxidative workup to generate a carboxylic acid.

The introduction of a nitrile group followed by its hydrolysis is a well-established method for the synthesis of carboxylic acids. orgsyn.org This two-step process allows for the extension of a carbon chain by one atom. In the context of this compound synthesis, a key intermediate would be a cyclobutane bearing a leaving group (e.g., a halide or a sulfonate) at the desired position for the carboxylic acid. Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) would introduce the nitrile functionality.

Subsequent hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield the carboxylic acid. mnstate.edu For example, heating the cyclobutanecarbonitrile (B1293925) with aqueous acid or base will afford the corresponding cyclobutanecarboxylic acid. A potential precursor for the target molecule could be a 1,2-dicyanocyclobutane derivative. Selective hydrolysis of one nitrile group to a carboxylic acid and the other to a carboxamide would be a direct, albeit challenging, route. The hydrolysis of cyclobutene-1,2-dicarbonitrile has been shown to yield the corresponding dicarboxamide or dicarboxylic acid depending on the conditions. sci-hub.box

| Pathway | Precursor Functional Group | Reagents | Product |

| Oxidation | Primary Alcohol | KMnO4, Jones Reagent | Carboxylic Acid |

| Oxidation | Aldehyde | KMnO4, Jones Reagent | Carboxylic Acid |

| Cyanide-mediated Elongation and Hydrolysis | Halide/Sulfonate | 1. NaCN; 2. H3O+ or OH- | Carboxylic Acid |

The synthesis of this compound and its analogues requires a careful selection and orchestration of these advanced synthetic strategies. The choice of methodology for constructing the cyclobutane core and for introducing the functional groups will depend on the desired stereochemistry and the availability of starting materials. The continued development of novel and efficient synthetic methods will undoubtedly facilitate the exploration of the chemical and biological properties of this intriguing class of molecules.

Organometallic Carbonylation Approaches

Organometallic carbonylation represents a powerful method for the introduction of carbonyl groups into organic molecules. These reactions typically involve the insertion of carbon monoxide (CO) into a metal-carbon bond, often facilitated by transition metal catalysts. core.ac.ukyoutube.com While direct carbonylation of a cyclobutane precursor to simultaneously form both the carboxylic acid and carbamoyl groups is complex, a stepwise approach is synthetically feasible.

A plausible strategy involves the carbonylation of a pre-functionalized cyclobutyl organometallic species. For instance, an organopalladium intermediate, generated from a cyclobutyl halide or triflate, can undergo carbonylation to yield an acyl-palladium complex. This complex can then be trapped with a suitable nucleophile. If the starting material already contains a protected carboxylic acid or a precursor, this method can be used to install the second carbonyl functionality, which can later be converted to the carbamoyl group.

The choice of metal catalyst and reaction conditions is crucial for achieving high yields and selectivity. Palladium complexes are widely used due to their versatility and functional group tolerance. youtube.com Rhodium and cobalt catalysts are also employed, particularly in hydroformylation-type processes which could be adapted to form related structures. core.ac.uk The reaction is typically carried out under a CO atmosphere, with pressures ranging from atmospheric to high pressure, depending on the specific transformation. core.ac.uk

| Catalyst System | Typical Substrate | Key Features | Potential Application |

|---|---|---|---|

| Palladium(II) salts with ligands (e.g., phosphines) | Aryl/Vinyl Halides, Triflates | High functional group tolerance; mild conditions often possible. | Carbonylation of a cyclobutyl halide containing a protected carboxyl group. |

| Rhodium(I) complexes (e.g., Wilkinson's catalyst) | Alkenes, Alcohols | Used in hydroformylation and Monsanto-type processes. rwth-aachen.de | Carbonylation of a cyclobutene (B1205218) precursor or cyclobutyl alcohol derivative. |

| Cobalt Carbonyls (e.g., Co₂(CO)₈) | Alkyl Halides, Epoxides | Often requires higher pressures and temperatures. youtube.com | Introduction of a carbonyl group onto a functionalized cyclobutane skeleton. |

Carbamoyl Group Elaboration (Amide Synthesis)

The formation of the carbamoyl group (amide) from a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this involves the selective amidation of one of the two carboxylic acid groups of a cyclobutane-1,2-dicarboxylic acid precursor.

Direct amidation involves treating a carboxylic acid with an amine (in this case, ammonia (B1221849) or a protected equivalent) in the presence of a coupling reagent that activates the carboxylic acid. mdpi.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. nih.govcbijournal.com

The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.netresearchgate.net This intermediate is then susceptible to nucleophilic attack by ammonia. The reaction is often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which can form an activated ester intermediate, minimizing side reactions and racemization. researchgate.net A key challenge in synthesizing the target mono-amide is preventing the formation of the diamide (B1670390) by controlling the stoichiometry of the reagents.

| Coupling Reagent | Abbreviation | Byproduct | Key Characteristics |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU byproduct is a precipitate, aiding removal. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct is easily removed by aqueous workup; preferred for many applications. cbijournal.com |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Liquid reagent; DIU is more soluble in organic solvents than DCU. |

An alternative to direct amidation is a two-step process where the carboxylic acid is first converted into a more reactive derivative. This "activated" intermediate readily reacts with ammonia to form the desired amide. This approach can offer better control over selectivity, especially when synthesizing a mono-amide from a diacid.

Acyl Halides: One of the most common activated derivatives is the acyl chloride. Cyclobutane-1,2-dicarboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to convert one or both acid groups to acyl chlorides. libretexts.orgchemguide.co.uk Subsequent treatment with ammonia provides the amide. libretexts.org Careful control of reaction conditions and stoichiometry is necessary to favor the formation of the mono-acyl chloride, which can then be converted to this compound.

Anhydrides: For the cis-diastereomer of cyclobutane-1,2-dicarboxylic acid, heating can induce intramolecular dehydration to form a cyclic anhydride (B1165640). researchgate.netlibretexts.org This cyclic anhydride can then be regioselectively opened with ammonia. The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring yields the target this compound. This method is particularly effective for ensuring that only one amide is formed. For trans-diacids, mixed anhydrides can be formed with other carboxylic acids (e.g., using pivaloyl chloride) to activate one acid group for amidation. tcichemicals.com

| Activated Derivative | Reagent for Formation | Relative Reactivity | Advantages/Disadvantages |

|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Very High | Highly reactive, may require protection of other functional groups. Gaseous byproducts (SO₂, HCl, CO, CO₂). chemguide.co.uk |

| Cyclic Anhydride | Heat (for cis-diacids) | High | Excellent for selective mono-amidation of cis-diacids. researchgate.net Not directly applicable to trans-diacids. |

| Mixed Anhydride | Acyl chloride (e.g., pivaloyl chloride) | High | Useful for activating a single carboxylic acid in a diacid system. |

| Activated Ester | DCC/HOBt, EDC/DMAP | Moderate | Generally milder conditions, reduces risk of side reactions. researchgate.net |

Advanced Separation and Purification Techniques for Complex Isomers

The synthesis of this compound and its analogues often results in complex mixtures of stereoisomers, including diastereomers (cis/trans) and enantiomers (R/S). The effective separation and purification of these isomers are critical for isolating the desired active compound. Advanced chromatographic and resolution techniques are essential to address the challenges posed by the structural similarity of these isomers.

The primary challenge lies in separating the cis and trans diastereomers, and subsequently resolving the enantiomers of the desired diastereomer. google.com Due to the rigid four-membered ring, these isomers can exhibit very similar physical properties, making separation by traditional methods like simple recrystallization difficult. acs.org Consequently, high-performance liquid chromatography (HPLC), preparative-scale chromatography, and other specialized techniques are frequently employed. nih.govsemanticscholar.org

Chromatographic Methods

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of cyclobutane isomers on a laboratory and industrial scale. researchgate.net The choice of stationary phase and mobile phase is crucial for achieving optimal resolution. nih.gov Chiral Stationary Phases (CSPs) are particularly vital for the resolution of enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful, greener, and more efficient alternative to HPLC for chiral separations. selvita.comresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages like lower viscosity and higher diffusivity compared to liquid mobile phases. selvita.comchromatographyonline.com These properties allow for faster separations, reduced solvent consumption, and quicker column equilibration without compromising resolution. selvita.com Polysaccharide-based CSPs are widely used in SFC for their broad applicability and high loading capacity, making them suitable for preparative-scale separations. nih.gov

Below is a comparative table illustrating typical parameters for separating chiral carboxylic acids using different chromatographic techniques.

| Parameter | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Chiral Stationary Phases (e.g., polysaccharide-based, Pirkle-type) | Chiral Stationary Phases (e.g., immobilized cellulose/amylose-based) chromatographyonline.com |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid mixtures researchgate.net | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) |

| Flow Rate | Lower (e.g., 10-50 mL/min) | Higher (e.g., 50-200 g/min ) selvita.comchromatographyonline.com |

| Pressure | Moderate | High (Back pressure regulation required) chromatographyonline.com |

| Analysis Time | Longer | Shorter, enabling high-throughput analysis chromatographyonline.com |

| Solvent Consumption | High (Organic Solvents) | Low (Primarily CO2, recyclable) selvita.com |

| Environmental Impact | Higher | Lower ("Green Chemistry") selvita.com |

Diastereomeric Resolution Techniques

An alternative or complementary approach to direct chiral chromatography is the formation of diastereomeric derivatives. This indirect method involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral resolving agent to form diastereomeric salts or amides. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated using standard techniques like fractional crystallization or achiral column chromatography. acs.orgacs.org

Crystallization-Induced Dynamic Resolution (CIDR) is a more advanced technique that can theoretically provide a quantitative yield of the desired enantiomer from a racemic mixture. researchgate.net This process combines the separation of diastereomeric salts by crystallization with the in-situ racemization of the undesired enantiomer in the solution phase. researchgate.netnih.gov This dynamic equilibrium continually feeds the crystallization of the less soluble, desired diastereomer, driving the conversion of the racemate towards a single enantiomer. researchgate.net

Key steps in a typical diastereomeric resolution process are outlined below:

| Step | Technique | Description | Outcome |

| 1. Derivatization | Chemical Reaction | The racemic carboxylic acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomeric salts. ijpbs.com | A mixture of two diastereomers with different physical properties. |

| 2. Separation | Fractional Crystallization or Column Chromatography | The diastereomers are separated based on differences in solubility or chromatographic retention. acs.org | Isolation of a single, pure diastereomer. |

| 3. Cleavage | Hydrolysis | The chiral auxiliary is cleaved from the separated diastereomer, typically through acid or base treatment, to regenerate the enantiomerically pure carboxylic acid. | The desired single enantiomer of the target compound. |

The successful application of these advanced separation and purification techniques is indispensable for obtaining enantiomerically pure this compound, which is essential for subsequent research and development.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Carbamoylcyclobutane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions, most notably nucleophilic acyl substitution and reduction.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. chemistrysteps.com This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. The general mechanism proceeds through a tetrahedral intermediate formed by the initial attack of the nucleophile on the electrophilic carbonyl carbon. commonorganicchemistry.com Subsequent elimination of the leaving group (in this case, water) regenerates the carbonyl double bond. For carboxylic acids, this process is often facilitated by converting the hydroxyl group into a better leaving group, for instance, through protonation in acidic conditions or by using specific activating agents. acs.org

Esterification:

The conversion of 2-Carbamoylcyclobutane-1-carboxylic acid to its corresponding ester can be achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comchemistrysteps.com The acid catalyst protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.compharmaguideline.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. pharmaguideline.com

General Mechanism of Fischer Esterification:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid. wikipedia.org

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org

Elimination of water: A molecule of water, a good leaving group, is eliminated. wikipedia.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. wikipedia.org

Amide Formation:

While this compound already contains an amide group, the carboxylic acid moiety can be converted into a different amide. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. orgoreview.com To overcome this, the carboxylic acid is typically activated first. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comresearchgate.net DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then readily displaced by the amine. researchgate.net

Alternatively, amides can be formed by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. masterorganicchemistry.com Another method involves heating the ammonium (B1175870) carboxylate salt formed from the carboxylic acid and ammonia (B1221849) (or an amine) to high temperatures (above 100°C) to drive off water and form the amide. wikipedia.orgjove.com

Acyl Halide Formation:

The carboxylic acid group of this compound can be converted into a highly reactive acyl halide, typically an acyl chloride. This transformation is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). acs.orgwikipedia.orgchemistrylearner.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. wikipedia.orgorgoreview.com The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride. wikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. researchgate.net

| Reaction Type | Reagents | Product Functional Group | General Conditions |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Heating |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (-CONR'R'') | Room Temperature |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Often with a proton scavenger like pyridine |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. researchgate.netrsc.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. wikipedia.org

Applying this to this compound, the carboxylic acid group would be selectively reduced to a hydroxymethyl group, yielding (2-carbamoylcyclobutyl)methanol.

| Reducing Agent | Intermediate | Final Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Primary Alcohol | Anhydrous ether solvent, followed by aqueous workup |

Reactivity of the Carbamoyl (B1232498) Moiety (Amide)

The carbamoyl group, a primary amide, also exhibits characteristic reactivity, including hydrolysis and various derivatization reactions. Amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization. youtube.com

Amide hydrolysis is the cleavage of the amide bond by reaction with water to yield a carboxylic acid and ammonia (or an amine). researchgate.net This reaction can be carried out under either acidic or basic conditions, typically requiring heat. researchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comresearchgate.net A tetrahedral intermediate is formed, and after a series of proton transfers, the nitrogen atom is eliminated as ammonia (which is protonated under the acidic conditions to form an ammonium ion). youtube.com Deprotonation of the carbonyl oxygen then yields the carboxylic acid. researchgate.net

Base-Promoted Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. chemistrysteps.com This forms a tetrahedral intermediate. The amide ion (⁻NH₂) is then eliminated as a leaving group. Although the amide ion is a poor leaving group, the reaction is driven forward by the subsequent irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide ion (or hydroxide), which deprotonates the carboxylic acid to form a stable carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. researchgate.net

The primary amide of this compound can be converted into other functional groups.

Dehydration to Nitriles:

Primary amides can be dehydrated to form nitriles by treatment with strong dehydrating agents. orgoreview.com Commonly used reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comorgoreview.com The mechanism generally involves the conversion of the carbonyl oxygen into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond. chemistrysteps.com

Hofmann Rearrangement:

The Hofmann rearrangement is a reaction of a primary amide with a halogen (such as bromine or chlorine) in the presence of a strong base (like sodium hydroxide) to produce a primary amine with one fewer carbon atom. chemistrylearner.comyoutube.com The reaction proceeds through an isocyanate intermediate. youtube.com This intermediate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. jove.comyoutube.com Applying this to the carbamoyl group of the target molecule would result in the formation of 2-aminocyclobutane-1-carboxylic acid.

Reduction to Amines:

Similar to the carboxylic acid group, the amide group can also be reduced. However, the product of amide reduction is an amine, not an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful enough reducing agent to convert amides to amines. masterorganicchemistry.comwikipedia.org The mechanism involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). wikipedia.org This transformation is distinct from the reduction of other carbonyl compounds, which typically yield alcohols. wikipedia.org In the case of this compound, if both the carboxylic acid and the amide were reduced simultaneously with excess LiAlH₄, the product would be (2-(aminomethyl)cyclobutyl)methanol.

| Reaction | Reagents | Product Functional Group | Key Intermediate |

| Dehydration | P₂O₅, POCl₃, or SOCl₂ | Nitrile (-CN) | O-activated amide |

| Hofmann Rearrangement | Br₂ (or Cl₂), NaOH | Primary Amine (-NH₂) | Isocyanate |

| Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) | Iminium ion |

Cyclobutane (B1203170) Ring Dynamics and Transformations

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). chemistrysteps.comjove.com This inherent strain makes the cyclobutane ring more reactive than larger, less strained cycloalkanes and susceptible to reactions that lead to a release of this strain. chemistrysteps.com

Ring-Opening Reactions:

Due to its strain, the cyclobutane ring can undergo ring-opening reactions under certain conditions. For instance, catalytic hydrogenation of cyclobutane at elevated temperatures and pressures can cleave the ring to form butane. pharmaguideline.com While cyclobutanes are more resistant to hydrogenation than cyclopropanes, these reactions are possible. pharmaguideline.com The presence of activating functional groups, such as the carboxylic acid and carbamoyl groups in this compound, could potentially influence the conditions required for such ring-opening reactions. Lewis acid catalysis can also promote the ring-opening of substituted cyclobutanes. acs.org

Thermal Transformations:

Thermolysis of cyclobutane derivatives can lead to fragmentation. The parent cyclobutane decomposes to two molecules of ethylene (B1197577) at high temperatures. chemistrylearner.com The presence of substituents can alter the course of thermal reactions. For example, thermal decomposition of some carboxylic acids can lead to decarboxylation or dehydration. researchgate.netchemistrysteps.com The thermal behavior of this compound would likely be complex, involving potential decarboxylation, dehydration of the amide, and fragmentation of the cyclobutane ring.

Ring Expansion and Rearrangements:

Ring-Opening and Rearrangement Pathways

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal conditions. While specific studies on the thermal decomposition of this compound are not extensively documented, analogies can be drawn from related cyclobutane-1,2-dicarboxylic acid derivatives.

Thermal decomposition of compounds containing a cyclobutane ring often proceeds via cleavage of one or more carbon-carbon bonds. For instance, the thermal decomposition of cis-1,2-cyclobutanedicarboxylic anhydride (B1165640) in the vapor phase has been shown to be a homogeneous unimolecular process that primarily yields ethylene and maleic anhydride. cdnsciencepub.comingentaconnect.com This suggests a concerted mechanism where the cyclobutane ring fragments to release the stable ethylene molecule. A minor decomposition pathway also observed leads to the formation of butadiene, carbon dioxide, and carbon monoxide. ingentaconnect.com

Similarly, certain cis-cyclobutane-1,2-dicarboxylic acids, such as β-truxinic acid, have been shown to undergo thermal cleavage of the cyclobutane ring. rsc.orgrsc.org This property is being explored for the development of thermally recyclable or degradable materials. rsc.orgrsc.org

Based on these analogous systems, plausible thermal decomposition pathways for this compound could involve:

Decarboxylation and Deamidation: Concomitant loss of carbon dioxide and ammonia (or their elements) could lead to the formation of unsaturated acyclic products.

Ring Cleavage to Alkenes: Similar to the anhydride, the ring could fragment to yield ethylene and an unsaturated amide-acid derivative.

Rearrangement to Larger Rings: Under certain catalytic conditions, cyclobutane derivatives can undergo ring expansion to form more stable five- or six-membered rings, although this is less common under purely thermal conditions.

It is important to note that the specific reaction conditions, such as temperature, pressure, and the presence of catalysts, would significantly influence the predominant reaction pathway.

Site-Selective C-H Functionalization of the Cyclobutane Core

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis. For this compound, both the carboxylic acid and the amide moieties can act as directing groups to guide transition metal catalysts to specific C-H bonds on the cyclobutane ring, enabling their conversion into new C-C or C-heteroatom bonds.

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis has been extensively used for the C-H functionalization of cyclobutane rings, often employing a directing group to control regioselectivity. The amide group, in particular, has proven to be an effective directing group. For instance, cyclobutanecarboxamides, with the aid of an 8-aminoquinoline (B160924) auxiliary, can undergo highly diastereoselective double C-H activation and bis-arylation of the methylene C(sp³)–H bonds. nih.govacs.org This methodology allows for the synthesis of trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. nih.govacs.org The reaction conditions can be tuned to achieve either mono- or bis-arylation. nih.govacs.org

The carboxylic acid group can also serve as a latent directing group for C-H functionalization. nih.govacs.org This strategy allows for the direct installation of functional groups in a controlled manner, guided by the pre-existing stereocenter of the carboxylic acid. nih.govacs.org

| Catalyst System | Directing Group | C-H Bond Functionalized | Product Type | Reference(s) |

| Palladium(II) | Amide (with 8-aminoquinoline auxiliary) | Methylene C(sp³)–H | Mono- or Bis-arylated cyclobutanes | nih.govacs.org |

| Palladium(II) | Carboxylic Acid | Methylene C(sp³)–H | Arylated cyclobutanes | nih.govacs.org |

Rhodium-Catalyzed C-H Functionalization:

Rhodium-catalyzed C-H insertion reactions involving carbenoid intermediates represent another powerful strategy for the functionalization of cyclobutanes. nih.govnih.gov These reactions can be highly selective, and the regioselectivity can often be controlled by the choice of the rhodium catalyst's ligand framework. nih.govnih.gov This approach has been used to create both 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, providing access to chemical space that is not readily accessible through substrate-controlled directing group methods. nih.govnih.gov While many C-H functionalization strategies focus on forming sp³-sp² carbon-carbon bonds, rhodium-catalyzed carbene insertion can also be used to form sp³-sp³ C-C bonds. nih.gov

| Catalyst System | Reactant | C-H Bond Functionalized | Product Type | Reference(s) |

| Rhodium(II) Carboxylates | Diazo compounds and cyclobutanes | Methylene and Methine C(sp³)–H | 1,1- and 1,3-disubstituted cyclobutanes | nih.govnih.gov |

The ability to selectively functionalize the C-H bonds of the cyclobutane core of this compound opens up numerous possibilities for the synthesis of novel and complex derivatives with potential applications in medicinal chemistry and materials science.

Interconversion Pathways between this compound and its Functional Derivatives

The carboxylic acid and primary amide groups of this compound can be readily converted into a variety of other functional groups. These transformations allow for the synthesis of a diverse library of derivatives with tailored properties.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can undergo standard transformations, such as esterification and conversion to an acid chloride.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. For sterically hindered carboxylic acids, such as those on a cyclobutane ring, the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be particularly effective. organic-chemistry.org

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the more reactive acid chloride. This derivative can then be used to synthesize a wider range of amides and esters.

Reactions of the Amide Group:

The primary amide can also be transformed, most notably through hydrolysis.

Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed back to a carboxylic acid, yielding cis- or trans-cyclobutane-1,2-dicarboxylic acid, depending on the stereochemistry of the starting material.

Intramolecular Reactions and Derivative Formation:

The proximity of the carboxylic acid and amide groups allows for intramolecular reactions to form cyclic derivatives.

Imide Formation: Upon heating, potentially with a dehydrating agent, this compound can undergo intramolecular cyclization to form the corresponding cyclobutane-1,2-dicarboximide. This is analogous to the formation of phthalimide (B116566) from phthalamic acid.

Anhydride Formation (from the diacid): If the amide is first hydrolyzed to the dicarboxylic acid, subsequent dehydration can yield cis-1,2-cyclobutanedicarboxylic anhydride.

The interconversion between these various functional derivatives provides a versatile platform for modifying the physical and chemical properties of the this compound scaffold.

| Starting Material | Reagent(s)/Conditions | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst or DCC/DMAP | 2-Carbamoylcyclobutane-1-carboxylate ester | Esterification |

| This compound | SOCl₂ or (COCl)₂ | 2-(Chlorocarbonyl)cyclobutane-1-carboxamide | Acid Chloride Formation |

| This compound | H₃O⁺ or OH⁻, Heat | Cyclobutane-1,2-dicarboxylic acid | Amide Hydrolysis |

| This compound | Heat, Dehydrating Agent | Cyclobutane-1,2-dicarboximide | Intramolecular Cyclization (Imide Formation) |

| cis-Cyclobutane-1,2-dicarboxylic acid | Heat, Acetic Anhydride | cis-1,2-Cyclobutanedicarboxylic anhydride | Dehydration |

Rational Design and Synthesis of 2 Carbamoylcyclobutane 1 Carboxylic Acid Derivatives and Analogues

Strategies for Molecular Scaffold Modification

The rational design of derivatives based on the 2-carbamoylcyclobutane-1-carboxylic acid scaffold involves strategic modifications to modulate its physicochemical and pharmacological properties. The alteration of this molecular framework is a key technique for achieving precise control over the compound's structure. longdom.org These strategies typically focus on three primary areas: the carboxyl group, the carbamoyl (B1232498) moiety, and the cyclobutane (B1203170) ring itself. By systematically altering these components, chemists can explore a wide chemical space to optimize molecular interactions with biological targets. longdom.org

Systematic Variation of the Carboxyl Group

The carboxylic acid group is a critical functional handle for modification, often serving as a primary point of interaction or a site for prodrug strategy implementation. Systematic variation allows for the fine-tuning of properties such as acidity, polarity, and metabolic stability. Common modifications include:

Esterification: Converting the carboxylic acid to an ester can modulate lipophilicity and cell membrane permeability. A variety of alcohols (from simple alkyls to more complex structures) can be employed to generate a diverse range of ester derivatives.

Amidation: Forming an amide by coupling the carboxylic acid with a primary or secondary amine introduces a hydrogen bond donor/acceptor group, which can establish new interactions with a target protein. This also removes the acidic nature of the parent molecule.

Bioisosteric Replacement: In medicinal chemistry, replacing a carboxylic acid with a bioisostere can improve pharmacokinetic properties while retaining the key binding interactions. A common replacement is the tetrazole ring, which mimics the acidic proton and steric profile of the carboxyl group. One strategy to achieve this involves using a cleavable isocyanide in an Ugi tetrazole reaction to produce a 5-substituted 1H-tetrazole scaffold. rug.nl

Table 1: Examples of Carboxyl Group Modifications

| Modification Type | Reactant | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | Methyl Ester (-COOCH₃) | Increased lipophilicity |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | N-benzyl amide (-CONHCH₂C₆H₅) | Altered H-bonding capacity |

Structural Diversification at the Carbamoyl Moiety

The primary amide of the carbamoyl group offers numerous opportunities for structural diversification. These modifications can alter the steric bulk, electronic properties, and hydrogen-bonding patterns of the molecule. Key strategies include:

N-Alkylation/N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can probe steric tolerance in a binding pocket and can be used to block metabolic degradation at this site.

Acylation: Acylating the nitrogen can introduce further functionality and extend the molecular structure.

Amide Bond Surrogates: Replacing the amide bond with other functional groups, such as sulfonamides or reversed amides, can introduce different geometries and electronic characteristics.

Table 2: Examples of Carbamoyl Moiety Diversification

| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| N-Alkylation | Iodomethane (CH₃I) | N-methyl carbamoyl (-CONHCH₃) | Removal of H-bond donor |

| N-Arylation | Phenylboronic acid | N-phenyl carbamoyl (-CONHC₆H₅) | Introduction of aromatic interactions |

Regio- and Stereoselective Substitutions on the Cyclobutane Ring

Introducing substituents directly onto the cyclobutane ring is a powerful but challenging strategy for exploring the molecule's three-dimensional shape and optimizing its fit within a biological target. The primary challenge lies in controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the new functional groups.

The C-H bonds on a cyclobutane ring are stronger and possess greater 's' character compared to those in unstrained systems, making them less reactive. nih.gov However, modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have emerged as transformative tools for these modifications. longdom.org Rhodium(II)-catalyzed C-H insertion reactions, for example, can achieve high levels of regio- and stereoselectivity on cyclobutane scaffolds. nih.gov These catalysts can selectively functionalize a specific C-H bond, even in the presence of other potentially reactive sites, allowing for the controlled installation of aryl or other groups. nih.gov This approach enables the synthesis of 1,3-disubstituted cyclobutanes, providing access to previously hard-to-reach chemical space. nih.gov The stereochemical outcome of such reactions can often be directed by the choice of chiral catalysts, yielding specific diastereomers and enantiomers. nih.gov

Application in Peptide Chemistry: Incorporation into Constrained Peptides

The this compound scaffold and its analogues, such as 2-aminocyclobutane-1-carboxylic acid, are valuable building blocks in peptide chemistry. nih.gov They are used to create conformationally constrained peptides, a class of molecules designed to have a more rigid structure than their linear counterparts. discoveryontarget.com This rigidity is desirable in drug design because it can lead to increased potency, enhanced selectivity for the biological target, and improved metabolic stability. discoveryontarget.com

When incorporated into a peptide backbone, the cyclobutane ring acts as a structure-promoting unit. nih.gov It restricts the rotational freedom of the peptide chain, forcing it to adopt a more defined three-dimensional shape. This pre-organization can reduce the entropic penalty of binding to a target receptor, leading to higher affinity. Structural studies using NMR and theoretical calculations on peptides containing cyclobutane amino acids have shown the formation of strong intramolecular hydrogen bonds, which confer significant rigidity to the molecular structure. nih.gov These constrained peptides and macrocycles are particularly useful for modulating challenging targets like intracellular protein-protein interactions. discoveryontarget.comdrugdiscoverychemistry.com

High-Throughput Synthesis and Library Generation

High-throughput synthesis is a key strategy in modern drug discovery for generating large collections, or libraries, of structurally related compounds for biological screening. nih.gov The this compound scaffold is well-suited for library generation due to its multiple points for diversification. The goal is to rapidly produce a wide array of derivatives to explore the structure-activity relationship (SAR) for a particular biological target.

Several synthetic strategies are employed for the high-throughput generation of cyclobutane-based libraries:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This approach allows for the rapid creation of diverse and complex molecules from simple building blocks and is amenable to automated synthesis in high-density formats (e.g., 1536-well plates). rug.nl

Parallel Synthesis: This involves performing numerous reactions simultaneously in arrays of reactors. For the cyclobutane scaffold, a common core could be synthesized on a large scale and then distributed into separate vessels for reaction with a diverse set of building blocks at the carboxyl or carbamoyl positions.

Fragment Library Synthesis: In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a target. The cyclobutane scaffold is an attractive core for such fragments. A focused library of 1,2-disubstituted cyclobutane derivatives has been synthesized using a key hyperbaric [2+2] cycloaddition reaction, followed by diversification at two points on the scaffold to generate a collection of novel fragments. researchgate.net These libraries of carboxylic acid-containing fragments have great potential for finding hits against difficult targets, such as those involved in protein-protein interactions. enamine.net

Structure Activity Relationship Sar and Computational Molecular Design for 2 Carbamoylcyclobutane 1 Carboxylic Acid Analogues

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor governing its biological activity. For analogues of 2-carbamoylcyclobutane-1-carboxylic acid, the rigid cyclobutane (B1203170) core restricts conformational flexibility, making the spatial orientation of the carbamoyl (B1232498) and carboxylic acid substituents particularly significant. The biological activity of these compounds can vary dramatically between different stereoisomers. mdpi.comnih.gov

The primary stereochemical considerations for this scaffold are:

Cis/Trans Isomerism: This refers to the relative orientation of the substituents on the cyclobutane ring. In the cis isomer, the carboxylic acid and carbamoyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This difference alters the distance and geometric relationship between these two key functional groups, which can profoundly impact how the molecule binds to its biological target. researchgate.netnih.govacs.org

Enantiomerism: The carbon atoms to which the substituents are attached are chiral centers. Therefore, both cis and trans isomers exist as pairs of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). Biological systems, being chiral themselves, often exhibit stereospecific recognition, meaning one enantiomer may be significantly more active than the other. mdpi.comnih.gov

The synthesis and separation of all possible stereoisomers are crucial for evaluating their individual pharmacological profiles. researchgate.netnih.gov For instance, studies on related cyclic amino acids have demonstrated that a specific stereoisomer may possess the desired biological effect, while others could be inactive or even produce off-target effects. mdpi.com The differential activity among isomers underscores the importance of a well-defined three-dimensional structure for precise molecular recognition at the target site. mdpi.comupenn.edu

| Isomer Type | Stereoisomer | Description | Potential Biological Implication |

|---|---|---|---|

| Cis | (1R,2S) | Carboxyl and carbamoyl groups are on the same face of the ring. | Different spatial arrangements can lead to varied binding affinities and potencies at the biological target. One isomer may fit perfectly into a receptor's binding pocket while others may not. |

| (1S,2R) | Enantiomer of the (1R,2S) isomer. | ||

| Trans | (1R,2R) | Carboxyl and carbamoyl groups are on opposite faces of the ring. | |

| (1S,2S) | Enantiomer of the (1R,2R) isomer. |

Elucidation of Pharmacophore Features from Carboxyl and Carbamoyl Groups

A pharmacophore model identifies the essential molecular features necessary for biological activity. researchgate.net For this compound and its analogues, the carboxyl and carbamoyl groups are the primary contributors to the pharmacophore, as they are responsible for key intermolecular interactions with a biological target, such as a receptor or enzyme. nih.govmdpi.com

Key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl in both the carboxylic acid and carbamoyl groups can accept hydrogen bonds.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid and the amino group of the carbamoyl moiety can donate hydrogen bonds.

Negatively Ionizable (NI): At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻), which can engage in ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a binding pocket. researchgate.net

The combination and spatial arrangement of these features define the binding mode of the molecule. nih.gov The cyclobutane ring acts as a rigid scaffold, holding these interaction points in a specific orientation for optimal binding.

| Functional Group | Feature | Description |

|---|---|---|

| Carboxyl (-COOH) | Hydrogen Bond Donor (HBD) | The hydroxyl proton (-OH) can be donated. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) can accept a hydrogen bond. | |

| Negatively Ionizable (NI) | Deprotonates to form a carboxylate anion (-COO⁻) at physiological pH, enabling ionic bonds. | |

| Carbamoyl (-CONH₂) | Hydrogen Bond Donor (HBD) | The two amine protons (-NH₂) can be donated. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) can accept a hydrogen bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchwithrowan.com These models are valuable tools for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.govnih.govbiointerfaceresearch.com

The development of a predictive QSAR model generally involves calculating molecular descriptors, selecting the most relevant ones, and using a statistical or machine learning algorithm to build the model. nih.govnih.govmdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. nih.govmdpi.com For QSAR studies on this compound analogues, a wide range of descriptors can be calculated to capture structural variations.

Common descriptor categories include:

1D/2D Descriptors: These are derived from the chemical formula or 2D structure and include properties like molecular weight, atom counts, and topological indices (e.g., connectivity indices) that describe molecular branching and shape. mdpi.comresearchgate.net

3D Descriptors: These depend on the 3D coordinates of the atoms and describe molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and Polar Surface Area (PSA).

Quantum-Mechanical Descriptors: These are derived from quantum chemistry calculations and include electronic properties such as HOMO/LUMO energies and partial atomic charges. researchgate.net

Feature selection is a critical step to identify the descriptors that have the most significant correlation with biological activity and to avoid overfitting the model. researchgate.net

Once relevant descriptors are selected, various algorithms can be employed to construct the QSAR model. mdpi.com The choice of algorithm depends on the nature of the data and the relationship between the descriptors and the biological endpoint.

| Algorithm | Description | Application |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). biointerfaceresearch.com | Used for creating simple, interpretable models when the relationship is assumed to be linear. |

| k-Nearest Neighbors (k-NN) | A non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space. nih.gov | Useful for capturing complex, non-linear relationships without assuming a specific model form. |

| Decision Trees (DT) | A tree-based model that splits the data based on descriptor values to create a set of decision rules for predicting activity. nih.gov | Effective for modeling complex interactions between descriptors. |

| Gradient Boosting (GB) | An advanced machine learning technique that builds a powerful predictive model by sequentially combining multiple simple models (typically decision trees). nih.govmdpi.com | Often yields highly accurate and robust models for complex QSAR datasets. nih.gov |

Bioisosteric Strategies for Optimizing Molecular Interactions

For analogues of this compound, the carboxylic acid is a prime candidate for bioisosteric replacement. Two of the most common and successful bioisosteres for the carboxylic acid group are tetrazoles and phosphonic acids. upenn.edunih.gov

Tetrazoles: The 5-substituted 1H-tetrazole ring is a non-classical bioisostere of the carboxylic acid. rug.nl Its key advantage is that its acidity (pKa) is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and participate in similar ionic interactions. cambridgemedchemconsulting.comresearchgate.net Furthermore, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane penetration. rug.nl Tetrazoles are also generally more stable towards metabolic degradation pathways that target carboxylic acids. cambridgemedchemconsulting.comnih.gov

Phosphonic Acids: Phosphonic acids (-PO₃H₂) are another viable replacement. researchgate.net Compared to the planar carboxylic acid, the phosphonate (B1237965) group is tetrahedral and more polar. nih.gov While the affinity of a phosphonic acid analogue may be similar to the parent carboxylic acid, the change in geometry and polarity can sometimes alter the intrinsic activity of the compound. nih.gov The increased acidity and polarity generally lead to a lower partition coefficient (logP). nih.govcambridgemedchemconsulting.com

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Phosphonic Acid (-PO₃H₂) |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nl | pKa₁ ~1-3, pKa₂ ~7.6 nih.govresearchgate.net |

| Geometry | Planar | Planar rug.nl | Tetrahedral nih.gov |

| Lipophilicity of Anion | Lower | Higher (more lipophilic than carboxylate) nih.govrug.nl | Lower (more polar than carboxylate) nih.gov |

| Metabolic Stability | Susceptible to glucuronidation researchgate.netcambridgemedchemconsulting.com | Generally more resistant to metabolism rug.nlnih.gov | Generally stable to hydrolysis cambridgemedchemconsulting.com |

Design of Carbamoyl Group Bioisosteres

In the optimization of analogues of this compound, the carbamoyl (carboxamide) moiety is a critical pharmacophoric element. Its primary amide group can engage in crucial hydrogen bond interactions with biological targets, acting as both a hydrogen bond donor (HBD) through its N-H protons and a hydrogen bond acceptor (HBA) via the carbonyl oxygen. drughunter.com However, the amide bond can be susceptible to enzymatic hydrolysis by amidases, potentially limiting the metabolic stability and oral bioavailability of the compound. drughunter.com Bioisosteric replacement of the carbamoyl group is a key strategy in medicinal chemistry to address these potential liabilities while preserving or enhancing the desired biological activity.

The design of carbamoyl group bioisosteres for this compound analogues involves replacing the -C(=O)NH2 group with other functional groups that mimic its key physicochemical properties, such as size, shape, electronic distribution, and hydrogen bonding capabilities. drughunter.com Computational molecular design plays a pivotal role in this process, allowing for the in silico evaluation of potential bioisosteres to predict their impact on binding affinity, selectivity, and pharmacokinetic profiles before undertaking synthetic efforts. The primary goals of this replacement strategy include enhancing metabolic stability, improving cell permeability, modulating acidity or basicity, and exploring new intellectual property space. drughunter.com

Another emerging bioisosteric replacement for amides is the trifluoroethylamine motif (-CH(CF3)NH-). u-tokyo.ac.jp The highly electronegative trifluoromethyl group mimics the electronic character of the amide carbonyl and can enhance metabolic stability by shielding the adjacent C-N bond from proteolysis. u-tokyo.ac.jp Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, ensuring it remains largely non-ionized at physiological pH, which can be advantageous for membrane permeability. drughunter.comu-tokyo.ac.jp

The selection of an appropriate bioisostere is highly context-dependent, and its success relies on the specific interactions between the parent molecule and its biological target. Computational docking and molecular dynamics simulations are often used to assess how a proposed bioisostere fits within the target's binding site and whether it maintains the critical interactions established by the original carbamoyl group.

The following table outlines a conceptual design strategy for the bioisosteric replacement of the carbamoyl group in analogues of this compound.

Table 1: Conceptual Design Strategy for Carbamoyl Group Bioisosteres

| Original Group | Potential Bioisostere | Rationale for Replacement | Key Properties for Evaluation |

|---|---|---|---|

| Carbamoyl (-CONH₂) | 1,2,4-Oxadiazole | Enhance metabolic stability; mimic HBA properties. | Receptor binding affinity, metabolic half-life, solubility, LogP. |

| Carbamoyl (-CONH₂) | 1,2,4-Triazole | Enhance metabolic stability; mimic HBA/HBD properties. | Receptor binding affinity, metabolic half-life, pKa, cell permeability. |

| Carbamoyl (-CONH₂) | Tetrazole | Introduce acidic proton to mimic HBD; enhance metabolic stability. | Receptor binding affinity, pKa, solubility, oral bioavailability. |

Mechanistic Investigations of Biological Interactions and Target Modulation by 2 Carbamoylcyclobutane 1 Carboxylic Acid

Enzyme Modulation and Inhibition Kinetics

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Carboxylic acid derivatives are known to be potent inhibitors of various enzymes, and investigating 2-Carbamoylcyclobutane-1-carboxylic acid in this context involves characterizing the nature of its potential inhibitory effects and identifying its specific molecular targets.

Identification of Specific Enzyme Targets Modulated by Carboxylic Acid Derivatives

The chemical structure of this compound suggests several potential enzyme targets. The carboxylic acid moiety is a common feature in inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory pathway. researchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid group that interacts with key residues like arginine in the active site of COX enzymes. nih.gov Therefore, COX enzymes would be primary candidates for investigation.

Other potential targets could include metabolic enzymes or transporters that recognize carboxylic acids. nih.gov For example, certain microbial transporters are specifically designed to export carboxylic acids to maintain intracellular pH, and inhibition of these could disrupt cellular homeostasis. nih.gov Identifying specific targets would involve a combination of biochemical screening assays against a panel of purified enzymes and cell-based assays to observe broader physiological effects.

Molecular Recognition and Binding to Biological Receptors

Beyond enzymes, small molecules can exert their effects by binding to biological receptors, initiating or blocking cellular signals. The study of molecular recognition focuses on the specific, non-covalent interactions that govern the formation of a stable ligand-receptor complex.

Ligand-Receptor Binding Dynamics and Thermodynamics

The binding of a ligand like this compound to a receptor is a dynamic process governed by thermodynamic principles. The stability of the complex is determined by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). Favorable binding interactions, such as the formation of hydrogen bonds and ionic interactions, contribute to a negative enthalpy change. The displacement of water molecules from the binding site can lead to a favorable increase in entropy. The carbamoyl (B1232498) and carboxylic acid groups of the molecule are capable of acting as both hydrogen bond donors and acceptors, suggesting they could form strong, specific interactions within a receptor's binding pocket.

Applications of Molecular Docking and Dynamics Simulations in Binding Prediction

Computational techniques are invaluable for predicting and analyzing ligand-receptor interactions. Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For this compound, docking studies could be performed against the crystal structures of potential target proteins, such as COX-2, to generate a hypothetical binding pose. researchgate.net These studies can identify key amino acid residues that may interact with the ligand's functional groups. physchemres.org

For instance, a docking simulation might predict that the carboxylic acid group forms a salt bridge with a positively charged arginine residue, while the carbamoyl group forms hydrogen bonds with polar residues like serine or tyrosine. researchgate.netphyschemres.org Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted complex over time, providing insights into the flexibility of both the ligand and the receptor.

Table 2: Illustrative Molecular Docking Results for this compound This table is a hypothetical representation of potential docking results to demonstrate the type of data generated and does not reflect actual experimental findings.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | ARG-120, TYR-355, SER-530 | Salt Bridge, Hydrogen Bond, Pi-Alkyl |

| Muscarinic M3 Receptor | -7.5 | TYR-106, ASN-419 | Hydrogen Bond, Hydrophobic |

| Matrix Metalloproteinase 9 (MMP9) | -7.1 | HIS-226, GLU-227 | Hydrogen Bond, Metal Coordination (via Carboxylate) |

Influence on Cellular Metabolism and Signal Transduction Pathways

The interaction of this compound with enzymes or receptors can have downstream consequences on cellular metabolism and signal transduction. Carboxylic acids are known to impact cellular physiology by mechanisms such as altering intracellular pH or disrupting cell membranes, which can lead to broad metabolic effects. nih.gov

If the compound inhibits a key enzyme in a metabolic pathway, it could lead to the accumulation of upstream metabolites and the depletion of downstream products. For example, the metabolism of cyclic carboxylates like benzoate (B1203000) involves a series of enzymatic steps, and inhibition of any of these could disrupt the pathway. nih.gov

Furthermore, modulation of receptors or signaling enzymes can trigger or block intracellular signal transduction pathways. khanacademy.org These pathways are complex networks of proteins that relay signals from the cell surface to intracellular targets, often culminating in changes to gene expression or cell behavior. nih.gov For example, if this compound were to inhibit a kinase within a mitogen-activated protein kinase (MAPK) cascade, it could interfere with processes like cell growth and division. khanacademy.org Unraveling these effects requires a systems-level approach, using techniques like proteomics and metabolomics to analyze global changes in cellular protein and metabolite levels in response to the compound.

Perturbation of Carboxylic Acid Metabolic Processes

While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structure suggests it would be subject to the primary metabolic pathways that process xenobiotic compounds containing a carboxylic acid moiety. The metabolic fate of such compounds is crucial as it determines their residence time, potential for accumulation, and biological activity. The metabolic activation of the carboxylic acid group is a key consideration. nih.gov

The two main pathways for the metabolism of carboxylic acids involve conjugation reactions that increase their water solubility and facilitate excretion. nih.gov These pathways are:

Acyl-Glucuronide Formation: This is a major metabolic route where the carboxylic acid is conjugated with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting acyl-glucuronide is more polar than the parent compound. nih.gov

Acyl-CoA Thioester Formation: The carboxylic acid can be activated to a reactive acyl-CoA thioester. This intermediate can then form conjugates with amino acids (like glycine (B1666218) or taurine) or be integrated into lipid metabolism. nih.gov

The formation of these reactive metabolites is a significant event. Acyl-glucuronides and acyl-CoA thioesters are not inert; they can be chemically reactive and potentially bind covalently to proteins, which can disrupt cellular function. nih.gov Therefore, it is plausible that this compound could perturb these metabolic processes by serving as a substrate, potentially competing with endogenous carboxylic acids and influencing their metabolic pathways. Cancer cells, for instance, exhibit reprogrammed metabolism, including an enhanced reliance on carboxylic acid metabolism to support tumor progression. researchgate.net Introducing an exogenous carboxylic acid could theoretically interfere with these altered pathways, although this remains a topic for further investigation.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Enzyme Family | Metabolic Product | Potential Consequence |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acyl-glucuronide conjugate | Increased water solubility and excretion; formation of a potentially reactive metabolite. nih.gov |

| Acyl-CoA Thioester Formation | Acyl-CoA Synthetases | Acyl-CoA thioester | Formation of a reactive intermediate for amino acid conjugation or entry into lipid pathways. nih.gov |

Modulation of Key Regulatory Pathways (e.g., Histone Deacetylation for related carboxylic acids)

There is currently no direct scientific evidence demonstrating that this compound modulates histone deacetylase (HDAC) activity. However, the broader class of carboxylic acid-containing compounds includes several known inhibitors of HDACs. acs.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govnih.gov Their inhibition can lead to hyperacetylation of histones, altering chromatin structure and leading to the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

HDAC inhibitors are structurally diverse but typically share a common pharmacophore: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a capping group that interacts with the surface of the enzyme. ajol.info The carboxylic acid class of HDAC inhibitors, which includes compounds like valproic acid and phenylbutyrate, was among the first to be investigated for cancer therapy. acs.org These small molecules can fit into the active site channel of the HDAC enzyme, with the carboxylic acid moiety coordinating with the essential zinc ion, thereby blocking the enzyme's catalytic activity.

More recently, other carboxylic acid derivatives, such as caffeic acid and curcumin, have been identified as having HDAC inhibition activity. acs.org Studies have shown that these compounds can increase the levels of full-length SMN2 transcripts, suggesting a therapeutic potential for conditions like spinal muscular atrophy by modulating gene expression through HDAC inhibition. acs.org

Given that the carboxylic acid functional group is a known zinc-binding moiety, it is theoretically possible that this compound or structurally related cyclobutane (B1203170) derivatives could be designed to interact with the active site of HDACs. The rigid cyclobutane scaffold could serve as a unique linker or cap group to confer selectivity for specific HDAC isoforms. nih.gov However, this potential remains speculative and requires dedicated enzymatic and cellular studies to be confirmed.

Table 2: Examples of Carboxylic Acid-Based Histone Deacetylase (HDAC) Inhibitors

| Compound | Class | Reported Biological Effect | Reference |

|---|---|---|---|

| Valproic Acid | Short-chain fatty acid | Inhibition of Class I and IIa HDACs; used in cancer therapy trials. | acs.org |

| Phenylbutyrate | Aromatic fatty acid | Inhibition of HDACs; improves motor abilities in mouse models of spinal muscular atrophy. | acs.org |

| Caffeic Acid | Phenolic acid | Demonstrated HDAC inhibition activity; increases full-length SMN2 transcript levels. | acs.org |

| Curcumin | Polyphenol | Demonstrated HDAC inhibition activity; increases full-length SMN2 transcript levels more efficiently than chlorogenic acid. | acs.org |

Advanced Computational Chemistry and Theoretical Characterization of 2 Carbamoylcyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-Carbamoylcyclobutane-1-carboxylic acid.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the carboxyl and carbamoyl (B1232498) groups, which are rich in electron density. Conversely, the LUMO would likely be distributed across the σ* orbitals of the cyclobutane (B1203170) ring and the π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov